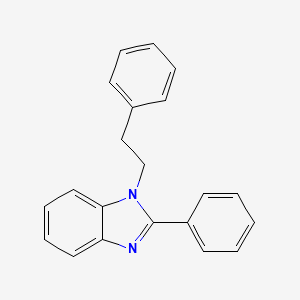

2-Phenyl-1-(2-phenylethyl)benzimidazole

Description

Overview of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds are a vast and vital class of organic molecules that are fundamental to numerous areas of scientific research. nih.govnih.gov These compounds are characterized by their cyclic structures containing at least one atom other than carbon, known as a heteroatom, within the ring. nih.gov Nitrogen, oxygen, and sulfur are the most common heteroatoms. nih.gov The presence of these heteroatoms imparts unique physical and chemical properties to the molecules, making them indispensable in fields such as medicinal chemistry, materials science, and agrochemicals. nih.govnih.gov

In advanced chemical research, heterocyclic compounds are explored for their diverse applications, ranging from the development of novel pharmaceuticals to the creation of advanced materials like conducting polymers and functional dyes. nih.gov Their structural diversity and the ability to form a wide array of derivatives make them ideal scaffolds for designing molecules with specific biological or material properties. nih.gov Many naturally occurring biological molecules, including vitamins, hormones, and antibiotics, contain heterocyclic rings, highlighting their crucial role in life processes. nih.gov

The Benzimidazole (B57391) Scaffold: Structural Features and Research Relevance

The benzimidazole scaffold is a prominent heterocyclic system formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. chemicalbook.com This bicyclic aromatic structure is a key pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. The benzimidazole ring is electron-rich and possesses both a weakly acidic N-H proton and a weakly basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. chemicalbook.comresearchgate.net These characteristics enable benzimidazole derivatives to bind effectively to a variety of biological macromolecules. researchgate.net

The versatility of the benzimidazole core allows for substitutions at multiple positions, particularly at the N-1 and C-2 positions, which significantly influences the compound's biological and chemical properties. acs.org This adaptability has led to the development of a wide range of compounds with diverse therapeutic applications. The stability of the benzimidazole ring, which is not easily cleaved by acids or bases, further enhances its utility as a reliable framework in drug design and chemical synthesis. chemsrc.com

Specific Contextualization of 2-Phenyl-1-(2-phenylethyl)benzimidazole within Benzimidazole Chemistry

2-Phenyl-1-(2-phenylethyl)benzimidazole is a derivative of the core benzimidazole structure, featuring two specific substitutions that define its chemical character. A phenyl group is attached at the 2-position, and a phenylethyl group is attached at the 1-position (the nitrogen atom). The synthesis of such 1,2-disubstituted benzimidazoles can be achieved through several established methods in organic chemistry. A common approach involves the initial synthesis of 2-phenylbenzimidazole (B57529), followed by N-alkylation. kashanu.ac.ir

The synthesis of the 2-phenylbenzimidazole intermediate is often accomplished via the condensation of o-phenylenediamine (B120857) with benzaldehyde (B42025). researchgate.netgoogle.com Various catalysts and reaction conditions, including the use of oxidizing agents like sodium metabisulfite (B1197395) or microwave irradiation, have been employed to optimize this reaction, leading to high yields. researchgate.netlookchem.com Following the formation of 2-phenylbenzimidazole, the phenylethyl group can be introduced at the N-1 position through an N-alkylation reaction, typically using a phenylethyl halide in the presence of a base. kashanu.ac.ir

The presence of the bulky phenyl and phenylethyl groups at the 1 and 2 positions, respectively, influences the molecule's steric and electronic properties. These substituents are expected to increase the compound's lipophilicity, which can affect its solubility and interaction with biological membranes. nih.gov Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown that the nature of the substituents at these positions plays a critical role in their potential biological activities. nih.govacs.org While specific research findings for 2-Phenyl-1-(2-phenylethyl)benzimidazole are not extensively documented in the reviewed literature, its structure places it within a class of compounds that are of significant interest in medicinal chemistry research due to the varied activities of related analogues. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-(2-phenylethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-3-9-17(10-4-1)15-16-23-20-14-8-7-13-19(20)22-21(23)18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVQIPRITAUFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Published 1D and 2D NMR spectroscopic data, which are essential for the definitive assignment of proton (¹H) and carbon (¹³C) chemical shifts and for establishing through-bond and through-space correlations, are not available for 2-Phenyl-1-(2-phenylethyl)benzimidazole.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Specific experimental data from 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) for 2-Phenyl-1-(2-phenylethyl)benzimidazole have not been reported in the searched scientific literature. These techniques are critical for unambiguously assigning the complex aromatic and aliphatic signals expected for this molecule and confirming the connectivity between the phenyl, phenylethyl, and benzimidazole (B57391) moieties.

Dynamic NMR Studies for Conformational Analysis

There are no available studies on the dynamic NMR analysis of 2-Phenyl-1-(2-phenylethyl)benzimidazole. Such studies would be necessary to investigate the rotational barriers and conformational dynamics of the phenyl and phenylethyl substituents relative to the benzimidazole core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

While the exact mass of 2-Phenyl-1-(2-phenylethyl)benzimidazole can be calculated from its molecular formula (C₂₁H₁₈N₂), specific experimental HRMS data to confirm this mass and detailed fragmentation pathway analyses are not present in the available literature. HRMS is crucial for verifying the elemental composition, and fragmentation studies provide vital information about the molecule's structural components.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

A crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction analysis of 2-Phenyl-1-(2-phenylethyl)benzimidazole could not be located. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without X-ray crystallography data, a definitive analysis of the specific bond lengths, bond angles, and dihedral angles for 2-Phenyl-1-(2-phenylethyl)benzimidazole cannot be provided. Such data would offer fundamental insights into the molecule's geometry.

Intermolecular Interactions and Crystal Packing Motifs

Information regarding the intermolecular interactions (such as hydrogen bonding, π-π stacking, or van der Waals forces) and the resulting crystal packing motifs for 2-Phenyl-1-(2-phenylethyl)benzimidazole is contingent on crystallographic analysis, which is not available.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups and elucidating the molecular structure of a compound. The FTIR and Raman spectra of 2-Phenyl-1-(2-phenylethyl)benzimidazole are characterized by a series of distinct bands corresponding to the vibrational modes of its constituent parts: the benzimidazole ring system, the 2-phenyl substituent, and the 1-(2-phenylethyl) group.

The high-wavenumber region of the FTIR and Raman spectra is dominated by C-H stretching vibrations. Aromatic C-H stretching modes from the benzimidazole and the two phenyl rings typically appear in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl bridge in the 1-(2-phenylethyl) group are expected to be observed between 3000 and 2850 cm⁻¹.

The region from 1650 to 1400 cm⁻¹ is particularly informative for the heterocyclic and aromatic ring structures. The C=N stretching vibration of the imidazole (B134444) moiety and the C=C stretching vibrations of the fused benzene (B151609) and the two phenyl rings give rise to a series of characteristic bands in this area. These bands are crucial for confirming the presence and integrity of the benzimidazole core.

The "fingerprint region," spanning from approximately 1400 to 600 cm⁻¹, contains a complex pattern of bands arising from a variety of bending, scissoring, and rocking motions of the molecule's framework. This includes in-plane and out-of-plane C-H bending vibrations of the aromatic rings, as well as vibrations associated with the ethyl chain. The unique pattern of these bands serves as a molecular fingerprint, allowing for definitive identification of the compound.

Table 1: Predicted Vibrational Frequencies for 2-Phenyl-1-(2-phenylethyl)benzimidazole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretching | 3000 - 2850 | Medium |

| C=N Stretching (Imidazole) | 1630 - 1610 | Medium to Strong |

| C=C Stretching (Aromatic) | 1610 - 1450 | Medium to Strong |

| CH₂ Scissoring | 1470 - 1440 | Weak |

| Aromatic In-plane C-H Bending | 1300 - 1000 | Medium to Weak |

| Aromatic Out-of-plane C-H Bending | 900 - 675 | Strong |

Note: The data in this table are representative and based on the analysis of structurally similar benzimidazole derivatives. Actual experimental values may vary.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and its subsequent de-excitation pathways. For 2-Phenyl-1-(2-phenylethyl)benzimidazole, UV-Vis absorption and fluorescence spectroscopy are employed to characterize its chromophoric system and photophysical behavior.

The primary chromophore in 2-Phenyl-1-(2-phenylethyl)benzimidazole is the extended π-conjugated system comprising the 2-phenyl-substituted benzimidazole moiety. The UV-Vis absorption spectrum is expected to exhibit strong absorption bands in the ultraviolet region, typically between 240 and 320 nm. These absorptions are attributed to π → π* electronic transitions within the aromatic system. The introduction of the 2-phenylethyl group at the N1 position generally results in minor shifts in the absorption maxima compared to the parent 2-phenyl-1H-benzimidazole, as it does not significantly alter the primary conjugated system.

Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through non-radiative pathways or by the emission of light, a process known as fluorescence. The fluorescence emission spectrum of 2-Phenyl-1-(2-phenylethyl)benzimidazole is typically observed at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. The emission is expected to be in the UVA or violet-blue region of the electromagnetic spectrum. The nature of the lowest energy excited state (S₁) is predominantly of a π,π* character.

The electronic absorption and fluorescence spectra of 2-Phenyl-1-(2-phenylethyl)benzimidazole can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In general, for benzimidazole derivatives, an increase in solvent polarity can lead to shifts in the absorption and emission maxima.

For non-polar to moderately polar aprotic solvents, the changes in the spectral positions are often minimal. However, in highly polar and protic solvents, interactions such as hydrogen bonding can stabilize the ground and/or excited states to different extents, leading to more pronounced spectral shifts. Typically, a bathochromic (red) shift is observed in the emission spectrum with increasing solvent polarity, indicating a more polar excited state compared to the ground state. This suggests that upon excitation, there is a redistribution of electron density leading to a larger dipole moment in the excited state. A detailed analysis of these shifts in a range of solvents can provide insights into the dipole moment changes upon excitation.

Table 2: Expected Absorption and Emission Maxima in Different Solvents

| Solvent | Polarity Index | Expected λ_max (Absorption) (nm) | Expected λ_max (Emission) (nm) |

| n-Hexane | 0.1 | ~305 | ~350 |

| Dichloromethane | 3.1 | ~308 | ~360 |

| Acetonitrile (B52724) | 5.8 | ~307 | ~365 |

| Ethanol (B145695) | 4.3 | ~308 | ~370 |

Note: The data presented in this table are hypothetical and serve to illustrate the expected trend of solvatochromism based on the behavior of similar 2-phenylbenzimidazole (B57529) derivatives. Actual experimental values are required for a precise analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding information about its energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized, lowest-energy geometry (ground state) of molecules like 2-Phenyl-1-(2-phenylethyl)benzimidazole. nih.govsemanticscholar.org Calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), can predict key structural parameters. researchgate.net

Illustrative DFT-Calculated Structural Parameters for a Benzimidazole (B57391) Core The following table contains representative data for typical benzimidazole derivatives and is for illustrative purposes only.

| Parameter | Description | Typical Value |

|---|---|---|

| C=N Bond Length | Length of the imine bond within the imidazole (B134444) ring | ~ 1.38 Å |

| C-N Bond Length | Length of the amine bond within the imidazole ring | ~ 1.39 Å |

| C-C (Aromatic) | Average C-C bond length in the benzene (B151609) moiety | ~ 1.40 Å |

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. researchgate.net For 2-Phenyl-1-(2-phenylethyl)benzimidazole, DFT calculations would determine the energies of these orbitals. The analysis would likely show that the HOMO is distributed across the electron-rich benzimidazole core, while the LUMO may be localized on the phenyl rings. This distribution governs the molecule's susceptibility to electrophilic or nucleophilic attack.

Illustrative FMO Analysis for a Benzimidazole Derivative The following table contains representative data for typical benzimidazole derivatives and is for illustrative purposes only.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are rich or deficient in electrons, which in turn predicts sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov

In an MEP map of 2-Phenyl-1-(2-phenylethyl)benzimidazole, the most electron-rich (negative potential, typically colored red) regions are expected to be located around the nitrogen atoms of the imidazole ring, particularly the sp2-hybridized nitrogen. These sites represent likely hydrogen bond acceptors. Conversely, electron-deficient regions (positive potential, colored blue) are typically found around the hydrogen atoms attached to the aromatic rings, making them potential hydrogen bond donors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While quantum calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and interactions with a solvent, such as water. researchgate.net

For 2-Phenyl-1-(2-phenylethyl)benzimidazole, an MD simulation would reveal the range of conformations it can adopt in solution. A key aspect to study would be the rotational freedom of the phenyl and phenylethyl substituents. Analysis of the simulation trajectory, by measuring parameters like the Root Mean Square Deviation (RMSD), can indicate the stability of certain conformations. This information is crucial because the molecule's shape and flexibility directly influence its ability to fit into a biological target's binding site. researchgate.netresearchgate.net

Docking Studies and Ligand-Target Interactions (Focusing on Chemical Principles, e.g., binding mechanism with specific chemical moieties)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand the chemical principles behind ligand-target interactions. researchgate.netrroij.com

Docking studies involving 2-Phenyl-1-(2-phenylethyl)benzimidazole would simulate its interaction with a hypothetical protein active site. The benzimidazole scaffold is known to act as a versatile pharmacophore. The unprotonated nitrogen atom can serve as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. researchgate.net The aromatic rings (the benzimidazole fused ring, the C2-phenyl group, and the N1-phenylethyl group) are capable of engaging in several non-covalent interactions:

Hydrophobic Interactions: The phenyl rings can interact favorably with nonpolar amino acid residues in a binding pocket.

π-π Stacking: The planar aromatic rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The electron-rich phenyl rings can interact with positively charged residues like lysine (B10760008) or arginine.

Chemical Reactivity and Derivatization Strategies

Modification of the Benzimidazole (B57391) Ring System

The fused benzene (B151609) ring of the benzimidazole core is electron-rich and readily undergoes electrophilic substitution. In contrast, nucleophilic substitution requires prior activation of the ring.

The benzene portion of the benzimidazole nucleus is activated towards electrophilic aromatic substitution (EAS). Theoretical calculations and experimental evidence show that positions 5 and 6 are the most reactive sites for electrophilic attack. nih.govnih.gov Common EAS reactions such as halogenation and nitration can be performed to introduce functional groups onto this ring.

Halogenation: The bromination of N-alkyl-2-arylbenzimidazoles serves as a pertinent example. The reaction of similar substrates, such as 2-amino-1-ethylbenzimidazole, with hydrobromic acid at room temperature yields a mixture of the 5-bromo and 6-bromo substituted compounds. Under more forceful conditions, such as using potassium bromate, the 5,6-dibromo derivative can be obtained. nih.gov This suggests that a stepwise halogenation of 2-Phenyl-1-(2-phenylethyl)benzimidazole is a viable strategy to introduce one or two halogen atoms, which can serve as handles for further derivatization.

Nitration: The nitration of substituted benzimidazoles typically occurs at the 5- or 6-position. For instance, the mononitration of 2-Alkyl-5(6)-methyl-benzimidazoles has been shown to introduce a nitro group at the 6- (or 5-) position. wikipedia.org The strongly electron-withdrawing nitro group deactivates the ring to further electrophilic substitution but activates it for potential nucleophilic substitution.

| Reaction | Reagent(s) | Typical Position of Substitution | Product Type |

|---|---|---|---|

| Bromination (mono) | Br2 in HBr or similar | 5- and 6- positions | Monobromo-benzimidazole derivative |

| Bromination (di) | KBrO3 / HBr | 5,6- positions | 5,6-Dibromo-benzimidazole derivative |

| Nitration | HNO3 / H2SO4 | 6- (or 5-) position | 6-Nitro-benzimidazole derivative |

Nucleophilic aromatic substitution (SNAr) on the benzimidazole ring is not feasible unless the ring is activated by the presence of strong electron-withdrawing groups and contains a good leaving group. researchgate.netnih.gov Therefore, a common derivatization strategy involves a two-step process: electrophilic halogenation (as described in 5.1.1) followed by nucleophilic displacement of the halide.

For a derivative such as 6-bromo-2-phenyl-1-(2-phenylethyl)benzimidazole, further functionalized with an electron-withdrawing group like a nitro group at the 5-position, the bromine atom can be displaced by various nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. researchgate.net This approach allows for the introduction of a wide range of substituents, including alkoxy, amino, and cyano groups.

| Substrate Prerequisite | Nucleophile (Nu-) | Typical Reagents | Product |

|---|---|---|---|

| Halogen at C5/C6 + EWG on ring | Alkoxide (RO-) | NaOR / ROH | Alkoxy-benzimidazole derivative |

| Halogen at C5/C6 + EWG on ring | Amine (R2NH) | R2NH | Amino-benzimidazole derivative |

| Halogen at C5/C6 + EWG on ring | Cyanide (CN-) | NaCN or KCN | Cyano-benzimidazole derivative |

Functionalization of the N1-(2-phenylethyl) Substituent

The N1-(2-phenylethyl) group offers two distinct sites for modification: the terminal phenyl ring and the two-carbon ethyl linker.

The terminal phenyl ring of the phenylethyl group is susceptible to standard electrophilic aromatic substitution reactions. The N-alkylbenzimidazole moiety attached to the ethyl group acts as an electron-donating group through induction, thus activating the phenyl ring. This activating effect directs incoming electrophiles to the ortho and para positions. researchgate.net

Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed. For example, Friedel-Crafts acylation using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) would be expected to yield primarily the para-acylated product due to steric hindrance at the ortho positions.

The ethyl linker can be functionalized, particularly at the benzylic position (the -CH₂- group adjacent to the terminal phenyl ring), which is activated towards radical reactions.

Benzylic Bromination: A well-established method for functionalizing such a position is through radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or light. This reaction would selectively introduce a bromine atom at the benzylic carbon. The resulting benzylic bromide is a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR) or elimination to form a styrenyl group.

Oxidation: While strong oxidation could cleave the side chain, controlled oxidation might be possible. For instance, some oxidation methods for N-alkyl side chains on nitrogen heterocycles can lead to the formation of carbonyl groups or hydroxyl groups at the carbon alpha to the nitrogen, though selectivity can be a challenge. nih.gov

Reactions at the 2-Phenyl Substituent

The 2-phenyl substituent can also undergo electrophilic aromatic substitution. The benzimidazole ring system attached at the C1 position of this phenyl ring acts as a deactivating group and is meta-directing. However, N-alkylation of the benzimidazole can influence this directing effect.

Research has demonstrated the successful synthesis of halogen-substituted 2-aryl-N-phenylbenzimidazoles. tandfonline.com For instance, direct bromination or iodination of a similar N-substituted 2-phenylbenzimidazole (B57529) scaffold can introduce halogen atoms at the meta or para positions of the 2-phenyl ring. tandfonline.com

These halogenated derivatives are particularly valuable as they serve as excellent precursors for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new aryl, vinyl, or alkynyl groups, significantly expanding the structural diversity of the 2-Phenyl-1-(2-phenylethyl)benzimidazole core.

| Reaction Type | Reagent(s) | Position of Substitution | Intermediate Product | Subsequent Reaction Example |

|---|---|---|---|---|

| Halogenation | Br2 or I2 with catalyst | meta- or para- | Bromo- or Iodo-phenyl derivative | Suzuki Coupling (with Ar-B(OH)2, Pd catalyst) |

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on "2-Phenyl-1-(2-phenylethyl)benzimidazole" that strictly adheres to the requested outline. The public domain and scientific databases lack specific research findings concerning the detailed chemical reactivity, specific derivatization strategies, and stereochemical aspects of this particular compound.

The requested sections and subsections, such as "Substitutions on the Phenyl Ring," "Modification of the Phenyl-Benzimidazole Linkage," "Enantioselective and Diastereoselective Synthetic Routes," and "Chiral Resolution Techniques for Enantiomers," require in-depth experimental data and analysis that have not been published for 2-Phenyl-1-(2-phenylethyl)benzimidazole.

While general information exists for the broader class of 2-phenylbenzimidazoles and N-alkylated benzimidazoles, the user's explicit instruction to focus solely on "2-Phenyl-1-(2-phenylethyl)benzimidazole" and not introduce information outside this specific scope prevents the extrapolation from related compounds. To do so would be scientifically inaccurate and speculative.

Therefore, the generation of a thorough, informative, and scientifically accurate article meeting the specified requirements is not feasible at this time due to the absence of dedicated research on this compound.

Advanced Applications and Functional Research Non Clinical/non Safety Focused

Exploration in Material Science

The inherent rigidity, aromatic nature, and electron-donating/accepting capabilities of the benzimidazole (B57391) core are foundational to its application in material science. The specific substituents in 2-Phenyl-1-(2-phenylethyl)benzimidazole are expected to modulate these properties significantly.

The 2-phenylbenzimidazole (B57529) core is a well-established chromophore known for its luminescence. nih.gov The fusion of benzene (B151609) and imidazole (B134444) rings creates a conjugated system that can absorb ultraviolet light and emit it in the visible spectrum, typically in the blue region. The introduction of a phenyl group at the 2-position extends this π-conjugation, influencing the photophysical properties. nih.gov

Research on related pyrene-benzimidazole hybrids has demonstrated their potential as blue emitters in OLEDs. nih.gov In these systems, the benzimidazole moiety serves not only as part of the light-emitting structure but also helps to prevent intermolecular stacking (aggregation-caused quenching) due to its rigid and non-planar nature. The bulky N-(2-phenylethyl) group in 2-Phenyl-1-(2-phenylethyl)benzimidazole would further enhance this effect, sterically hindering the close packing of molecules in the solid state. This disruption of crystallinity is crucial for maintaining high luminescence efficiency in thin films used for OLEDs. nih.gov

An OLED prototype using a related multifunctional benzimidazole derivative (Compound B) as the non-doped emissive layer demonstrated pure blue electroluminescence with promising efficiency metrics, underscoring the potential of this class of materials. nih.gov

Table 1: Performance of a Non-doped OLED Prototype Using a Benzimidazole Derivative

| Metric | Value at 3.5 V | Value at 5.5 V | Value at 7.5 V |

|---|---|---|---|

| External Quantum Efficiency (EQE) | 4.3 (±0.3)% | 0.35 (±0.04)% | - |

| Luminance | - | 100 (±6) cd m⁻² | 290 (±10) cd m⁻² |

| CIE Coordinates (x, y) | (0.1482, 0.1300) | (0.1482, 0.1300) | (0.1482, 0.1300) |

Data from a study on a related pyrene-benzimidazole compound (Compound B). nih.gov

Benzimidazole derivatives are incorporated into polymer structures to enhance their thermal, mechanical, and optical properties. Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of N-substituted benzimidazole moieties, such as 2-Phenyl-1-(2-phenylethyl)benzimidazole, either as a monomer or as a pendant group, can modify polymer properties in desirable ways.

For instance, the substitution at the N-H site of the benzimidazole ring eliminates the possibility of intermolecular hydrogen bonding between polymer chains. While this might slightly decrease the glass transition temperature (Tg) compared to N-H containing analogues, it significantly improves solubility in common organic solvents, which is a major advantage for polymer processing. rsc.org

Furthermore, replacing the N-H proton with a bulky group like a phenyl or phenylethyl substituent has been shown to reduce water absorption in polymers like poly(benzimidazole imide)s (PBIIs). rsc.org The N-H group is hydrophilic and can form hydrogen bonds with water molecules, leading to high water uptake. The N-phenylethyl group would render the polymer more hydrophobic. In one study, the incorporation of an N-phenyl group into a PBII reduced water absorption from 6-7% to just 1.4% while maintaining a very high glass transition temperature of 425 °C. rsc.org The non-coplanar structure introduced by such bulky N-substituents also increases optical transparency. rsc.org

Table 2: Property Comparison of Traditional vs. N-Phenyl Substituted Poly(benzimidazole imide)

| Property | Traditional PBII (with N-H) | N-Ph-PBII (with N-Phenyl) |

|---|---|---|

| Glass Transition Temp. (Tg) | > 400 °C | 425 °C |

| Water Absorption (WA) | 6-7 wt% | 1.4 wt% |

| Solubility | Limited | Improved |

| Optical Transparency | Lower | Increased |

Data derived from studies on related poly(benzimidazole imide) systems. rsc.org

The planar, aromatic structure of the benzimidazole core, combined with its ability to form hydrogen bonds (at the N3 atom) and engage in π-π stacking interactions, makes it an excellent building block for supramolecular chemistry. researchgate.net Even without long alkyl chains, 2-arylbenzimidazoles can form stable, self-assembled structures at air/water interfaces. nih.gov

The nature of the substituent at the 2-position significantly influences the resulting surface morphology. While phenyl groups on their own may not induce chirality in these assemblies, more extended aromatic systems like pyrenyl or α-naphthyl groups can lead to the formation of chiral supramolecular structures from achiral molecules. nih.gov The 2-phenyl group in 2-Phenyl-1-(2-phenylethyl)benzimidazole would drive π-stacking, while the bulky and flexible N-phenylethyl group would modulate the intermolecular spacing and packing geometry, potentially leading to complex and well-defined nanostructures. Related benzimidazole-carbazole N-glycosylamines have been shown to self-assemble into nanofibers, demonstrating the propensity of complex benzimidazole derivatives to form ordered nanoarchitectures. researchgate.net

Catalysis and Organocatalysis Utilizing Benzimidazole Scaffolds

The benzimidazole scaffold is a versatile platform for the development of catalysts, owing to the distinct electronic properties of its two nitrogen atoms.

Benzimidazole derivatives are widely used as N-donor ligands in coordination chemistry, forming stable complexes with a variety of transition metals. researchgate.netjocpr.comresearchgate.net These complexes have found applications in numerous catalytic processes. The nitrogen atom at the 3-position (the imine nitrogen) is the primary coordination site.

In 2-Phenyl-1-(2-phenylethyl)benzimidazole, the electronic properties of the coordinating nitrogen are modulated by both the C2-phenyl and N1-phenylethyl groups. The bulky N1-substituent provides significant steric hindrance around the metal center, which can be used to control the selectivity of catalytic reactions. For example, in palladium-catalyzed cross-coupling reactions, the steric and electronic properties of N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts are crucial for catalytic performance. nih.govresearchgate.net While not an NHC itself, 2-Phenyl-1-(2-phenylethyl)benzimidazole can act as a monodentate ligand, where its bulk could favor specific substrate orientations or prevent catalyst deactivation pathways.

Table 3: Examples of Catalytic Applications of Benzimidazole-Metal Complexes

| Catalyst Type | Reaction | Key Feature |

|---|---|---|

| Palladium-NHC (from Benzimidazolium) | Suzuki-Miyaura Coupling | High efficiency due to strong σ-donor properties of the carbene. nih.gov |

| Palladium-NHC (from Benzimidazolium) | Direct C-H Arylation | Selective activation of C-H bonds in heterocycles like thiophenes. researchgate.net |

| Copper(II)-Benzimidazole | Oxidation Reactions | Mimics active sites of metalloenzymes. jocpr.com |

| Nickel(II)-Benzimidazole | Oligomerization/Polymerization | Electronic and steric effects of substituents influence catalytic performance. |

The nitrogen atoms of the benzimidazole ring can also participate directly in organocatalysis. The lone pair of electrons on the sp²-hybridized nitrogen at the N3 position gives it basic and nucleophilic character, allowing it to act as a Brønsted-Lowry base or a Lewis base catalyst.

The basicity of this nitrogen is a critical parameter. Theoretical studies on related benzimidazole structures help quantify this property through parameters like proton affinity (PA). scirp.org The N1-phenylethyl substituent in 2-Phenyl-1-(2-phenylethyl)benzimidazole influences the basicity of the N3 atom through an inductive effect. This modulated basicity can be harnessed for base-catalyzed reactions.

Furthermore, benzimidazoles can be precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of reactions, including the benzoin (B196080) condensation. nih.gov While this requires quaternization of the benzimidazole to form a benzimidazolium salt followed by deprotonation, the substituents on the parent molecule dictate the stability and catalytic activity of the resulting NHC. Chiral phosphoric acids have also been used as organocatalysts for the atroposelective construction of N-aryl benzimidazoles, highlighting the role of the benzimidazole core in asymmetric synthesis. acs.org

Analytical Chemistry Applications

Fluorescent Probes and Sensors Development

The intrinsic fluorescence of the benzimidazole ring system has made it a valuable fluorophore in the design of chemical sensors. researchgate.net Researchers have successfully developed a variety of fluorescent probes based on benzimidazole derivatives for the detection of a wide range of analytes, from metal ions to biologically significant molecules. The sensing mechanism often involves processes such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.govrsc.org

Derivatives of 2-(2-hydroxyphenyl)benzimidazole (HPBI) are particularly noteworthy for their ESIPT properties, which result in a large Stokes shift and have been utilized in developing fluorescent probes. researchgate.netmdpi.com These probes have demonstrated selectivity for various metal ions, including Zn2+. researchgate.netrsc.org For instance, the fluorescence intensities of certain 2-(1H-Benzimidazol-2-yl)-phenol derivatives are selectively enhanced in the presence of Zn2+ ions. researchgate.net Other benzimidazole-based probes have been engineered for the selective recognition of other metal ions like Co2+ and Hg2+, often exhibiting a "turn-off" or quenching response. nih.govresearchgate.net

Beyond metal ions, benzimidazole-based fluorescent probes have been developed for detecting biologically relevant molecules. One such probe, ABIA (2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide), has shown excellent selectivity for cysteine over other biothiols and amino acids. nih.gov Another novel sensor, BITQ, based on the 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton, has been designed for targeting boronic acids, which has potential applications in boron neutron capture therapy. mdpi.comnih.gov

Table 1: Examples of Benzimidazole-Based Fluorescent Probes and Their Applications

| Probe Name/Derivative | Target Analyte | Sensing Mechanism | Key Findings |

|---|---|---|---|

| 2-(1H-Benzimidazol-2-yl)-phenol Derivatives | Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | Selective fluorescence enhancement in the presence of Zn2+. researchgate.net |

| DQBM-B | Co2+ | Photoinduced Electron Transfer (PET) | Quenching of fluorescence upon binding with Co2+, with a detection limit of 3.56 µmol L-1. nih.gov |

| MBIA | Hg2+ | Complexation and Fluorescence Quenching | Forms a 2:1 complex with Hg2+ leading to a "turn-off" of blue fluorescence. researchgate.net |

| ABIA | Cysteine | Michael Addition | Excellent selectivity for cysteine over other biothiols with a rapid response time of 1 minute. nih.gov |

| HL | Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | Acts as a 'turn-on' sensor for Zn2+ with a low detection limit of 39.91 nM. rsc.org |

| BITQ | Boronic Acids | Complex Formation | Rapidly reacts with boronic acids, emitting strong fluorescence. mdpi.comnih.gov |

Electrochemical Sensing Applications

The electrochemical activity of the benzimidazole moiety has been harnessed to develop sensitive and selective electrochemical sensors. These sensors are often used for the detection of electroactive species, including certain fungicides that contain the benzimidazole structure. For example, modified electrodes have been developed for the simultaneous determination of benzimidazole fungicides like carbendazim (B180503) (CBZ) and thiabendazole (B1682256) (TBZ). nih.gov

The development of these sensors often involves the modification of electrode surfaces with nanomaterials to enhance their electrocatalytic activity and surface area. One such example is a glassy carbon electrode modified with a ZnFe2O4/SWCNTs nanohybrid, which showed significantly improved electrochemical responses for CBZ and TBZ. nih.gov The reaction mechanisms at these modified electrodes can be controlled by adsorption or diffusion processes. nih.gov The performance of these electrochemical sensors is evaluated based on parameters such as linear range, detection limit, and reproducibility.

Table 2: Performance of a ZnFe2O4/SWCNTs Modified Electrode for Benzimidazole Fungicide Detection

| Analyte | Linear Range (µM) | Detection Limit (µM) | Electrochemical Process |

|---|---|---|---|

| Carbendazim (CBZ) | 0.5 - 100.0 | 0.09 | Quasi-reversible |

| Thiabendazole (TBZ) | 0.5 - 100.0 | 0.05 | Irreversible |

Data obtained from a study on a ZnFe2O4/SWCNTs modified glassy carbon electrode. nih.gov

Separation Science (e.g., Stationary Phases in Chromatography)

In the field of separation science, derivatives of benzimidazole and related compounds have been explored for their potential use in chromatographic techniques. ijcrt.org While the direct application of 2-Phenyl-1-(2-phenylethyl)benzimidazole as a stationary phase is not widely reported, the principles of chromatography rely on the differential interactions between analytes and the stationary phase. The aromatic and heterocyclic nature of the benzimidazole core suggests that it could participate in various intermolecular interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions.

Research into chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) has included derivatives of diamines that are structurally related to the precursors of some benzimidazoles. For instance, polymeric CSPs based on (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives have been synthesized and evaluated for their enantioselective separation capabilities. researchgate.net These CSPs have shown the ability to separate a wide variety of racemic compounds, indicating the potential for molecules with similar structural motifs to be used in the development of novel stationary phases. The separation mechanism on such phases is attributed to the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte.

The synthesis of benzimidazole derivatives is often monitored using thin-layer chromatography (TLC), which is a fundamental technique in separation science for assessing reaction progress and purity. ijcrt.org The choice of mobile phase is critical for achieving good separation in TLC. ijcrt.org

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzimidazole (B57391) derivatives often involves harsh reaction conditions, hazardous solvents, and expensive catalysts. researchgate.netresearchgate.net Future research should prioritize the development of green and sustainable synthetic methodologies for 2-Phenyl-1-(2-phenylethyl)benzimidazole. mdpi.com This involves moving away from conventional processes that produce significant waste and utilize toxic reagents. mdpi.com

Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents like water, ionic liquids (ILs), or deep eutectic solvents (DESs) is a promising avenue. researchgate.netmdpi.com The development and application of recyclable, heterogeneous catalysts, such as metal-supported alginate hydrogels or various nanoparticles (e.g., ZnO, Fe2O3), could significantly improve the environmental footprint of the synthesis. nih.govsemanticscholar.orgrsc.org

Energy-Efficient Methods: The application of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov

Solvent-Free Conditions: Exploring solvent-free or solid-state reaction conditions, potentially facilitated by grinding techniques (mechanochemistry) or the use of solid acid catalysts, offers a path to minimize solvent waste and simplify purification processes. eprajournals.comresearchgate.net

One-Pot Reactions: Designing efficient one-pot, multi-component reactions starting from basic precursors like o-phenylenediamine (B120857), benzaldehyde (B42025), and a phenylethylating agent would enhance atom economy and operational simplicity. rsc.orgsrrjournals.com

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. nih.gov | Rapid reaction times, increased yields, cleaner reactions. nih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. semanticscholar.org | Mild conditions, shorter reaction times, high efficiency. semanticscholar.org |

| Deep Eutectic Solvents (DESs) | Using a mixture of hydrogen bond donors and acceptors as a recyclable solvent/catalyst system. researchgate.net | High product yield, catalyst reusability, environmentally friendly. researchgate.net |

| Heterogeneous Nanocatalysis | Employing catalysts like ZnO or Fe2O3 nanoparticles. semanticscholar.orgrsc.org | High efficiency, catalyst recyclability, mild reaction conditions. semanticscholar.orgrsc.org |

| Solvent-Free Grinding | Mechanical grinding of reactants with a catalyst in the absence of a solvent. semanticscholar.org | High efficiency, simple purification, eco-friendly. semanticscholar.org |

Advanced Spectroscopic Characterization of Excited States and Dynamic Processes

The photophysical properties of benzimidazoles are of significant interest, with potential applications in materials science. The parent compound, 2-phenylbenzimidazole (B57529), is known to generate reactive oxygen species upon UV irradiation and possesses a triplet excited state. nih.gov A thorough investigation into the excited-state behavior of 2-Phenyl-1-(2-phenylethyl)benzimidazole is warranted.

Future studies should employ advanced spectroscopic techniques to build a comprehensive photophysical profile:

Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to directly observe the dynamics of excited states, including processes like intersystem crossing and intramolecular charge transfer (ICT). bohrium.com

Phosphorescence Studies: Low-temperature (77 K) phosphorescence measurements can confirm the presence and characterize the nature of the triplet state, which is crucial for understanding photochemical reactivity. nih.gov

Solvatochromism Studies: A detailed analysis of how the absorption and fluorescence spectra change with solvent polarity can reveal information about the nature of the excited state, such as changes in the dipole moment and the potential for ICT.

Excited-State Proton Transfer (ESPT): Given that related benzimidazoles exhibit ESPT, it would be valuable to investigate whether 2-Phenyl-1-(2-phenylethyl)benzimidazole undergoes similar processes in protic solvents, potentially leading to dual fluorescence. bohrium.comresearchgate.net

Deeper Mechanistic Understanding of Complex Reactions

While many synthetic protocols for benzimidazoles exist, the detailed reaction mechanisms are often presumed rather than proven. semanticscholar.orgnih.gov A deeper mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and controlling selectivity in the synthesis of 2-Phenyl-1-(2-phenylethyl)benzimidazole.

Future mechanistic investigations could include:

Kinetic Studies: Performing detailed kinetic analysis of novel synthetic routes can help determine the rate-limiting steps and the role of the catalyst in the reaction pathway.

Intermediate Trapping and Characterization: Attempts to isolate or spectroscopically identify key reaction intermediates, such as the initial Schiff base or subsequent cyclization precursors, would provide direct evidence for the proposed mechanism. nih.gov The mechanism often involves the formation of an imine intermediate that is activated by the catalyst. semanticscholar.org

Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., with Deuterium, ¹³C, or ¹⁵N) can help trace the path of atoms throughout the reaction, confirming bond-forming and bond-breaking steps.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of the reaction, calculate activation barriers for different proposed pathways, and visualize transition state structures.

Exploration of New Chemical Reactivity Patterns

The reactivity of the 2-Phenyl-1-(2-phenylethyl)benzimidazole scaffold itself remains largely unexplored. The core structure contains multiple sites susceptible to chemical modification, opening avenues for creating a diverse library of new compounds with unique chemical properties.

Areas for future exploration include:

C-H Functionalization: Investigating regioselective C-H activation and functionalization on the benzimidazole core, the 2-phenyl ring, or the N-phenylethyl group. This modern synthetic strategy would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Electrophilic and Nucleophilic Substitution: Systematically studying the electrophilic substitution patterns (e.g., nitration, halogenation) on the fused benzene (B151609) ring and the pendant aromatic rings to understand how the electronic properties of the system direct reactivity.

Organometallic Chemistry: Exploring the use of the benzimidazole nitrogen atoms as ligands for coordinating with transition metals. The resulting organometallic complexes could possess interesting catalytic or photophysical properties.

Cycloaddition Reactions: Investigating the potential of the imidazole (B134444) ring to participate in cycloaddition reactions, which could lead to the synthesis of novel polycyclic heterocyclic systems.

Computational Design of Compounds with Tailored Chemical Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before undertaking their synthesis, thereby guiding experimental efforts. mdpi.com For 2-Phenyl-1-(2-phenylethyl)benzimidazole, computational methods can be used to design derivatives with specific, non-biological chemical properties. researchgate.net

Future computational work should focus on:

Predicting Photophysical Properties: Using Time-Dependent DFT (TD-DFT) to calculate absorption and emission spectra, predict quantum yields, and understand the nature of electronic transitions. researchgate.net This allows for the in-silico screening of derivatives for potential use as fluorophores or photosensitizers.

Tuning Electronic Properties: Employing DFT to calculate properties like HOMO-LUMO gaps, ionization potentials, and electron affinities. researchgate.net This information is key to designing molecules with tailored redox properties for applications in materials science.

Conformational Analysis: The presence of the flexible phenylethyl group suggests that conformational dynamics could influence the compound's properties. Computational studies can map the conformational landscape and identify low-energy conformers, providing insight into its structural behavior.

Designing for Stability: Calculating thermodynamic properties to predict the relative stability of different isomers or derivatives, which can guide synthetic efforts toward more stable and accessible targets.

| Computational Method | Target Property | Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), vibrational frequencies, NMR shifts. researchgate.netnih.gov | Predicting stability, reactivity, and spectroscopic signatures. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption/emission spectra, excited state properties. researchgate.net | Designing molecules with specific photophysical characteristics. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects. nih.govresearchgate.net | Understanding structural flexibility and interactions with the environment. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. | Characterizing non-covalent interactions that influence crystal packing and stability. |

Q & A

Basic: What are the most efficient synthetic methodologies for 2-Phenyl-1-(2-phenylethyl)benzimidazole derivatives?

Answer: The synthesis of benzimidazole derivatives can be optimized using solvent-free one-pot methods or microwave-assisted techniques. For instance, Krishnarao et al. (2024) demonstrated a solvent-free approach using trifluoroacetic acid as an organocatalyst, enabling rapid cyclization of o-phenylenediamine derivatives with aromatic aldehydes under mild conditions . Microwave-assisted synthesis, as described by Luo et al. (2010), enhances reaction efficiency and regioselectivity by reducing reaction times and improving yields (e.g., Pd(OAc)₂/benzimidazole catalytic systems for cross-coupling reactions) . Comparative studies suggest solvent-free methods are preferable for scalability, while microwave techniques offer precision for complex substitutions.

Advanced: How can computational methods guide the design of benzimidazole derivatives with enhanced α-amylase inhibitory activity?

Answer: 3D-QSAR modeling and molecular docking are critical for rational drug design. For example, Li et al. (2019) combined 3D-QSAR with molecular docking to identify key structural motifs (e.g., electron-withdrawing groups at the 5-position) that enhance α-amylase binding affinity . Validation via in vitro assays (e.g., thiazolyl blue tetrazolium bromide (MTT) for cytotoxicity) confirmed activity. Advanced studies should integrate molecular dynamics simulations to assess binding stability and ADMET predictions to optimize pharmacokinetics .

Basic: What analytical techniques are essential for characterizing benzimidazole derivatives?

Answer: Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- X-ray crystallography for absolute configuration determination, as shown in the structural analysis of 2-(1-phenyl-1H-benzimidazol-2-yl)phenol .

- IR spectroscopy to validate functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

- Elemental analysis (C, H, N) to verify stoichiometry .

Advanced: How can structural modifications reconcile discrepancies in biological activities (e.g., antimicrobial vs. anticancer) among benzimidazole derivatives?

Answer: Discrepancies arise from substituent-dependent interactions with biological targets. For example:

- Antimicrobial activity : Electron-deficient aryl groups (e.g., 4-fluorophenyl) enhance membrane penetration, as seen in derivatives with MIC values ≤4 µg/mL against E. coli .

- Anticancer activity : Thiol or alkylated side chains (e.g., 2-thiol derivatives) promote apoptosis via ROS generation, with IC₅₀ values <10 µM against HepG2 cells .

Systematic SAR studies using in vitro assays and computational modeling are critical to resolve contradictions .

Advanced: What strategies improve regioselectivity in solvent-free benzimidazole synthesis?

Answer: Regioselectivity is controlled by:

- Catalyst choice : Trifluoroacetic acid promotes cyclization at the 1-position, while Lewis acids (e.g., ZnCl₂) favor 2-substitution .

- Substrate preorganization : Steric hindrance from bulky substituents (e.g., 2-phenylethyl) directs reaction pathways .

- Temperature modulation : Higher temperatures (>100°C) reduce byproduct formation in one-pot syntheses .

Advanced: How do excited-state intramolecular proton transfer (ESIPT) mechanisms influence benzimidazole fluorescence for sensing applications?

Answer: ESIPT enables dual emission and large Stokes shifts, making benzimidazoles ideal for metal ion sensing (e.g., Cu²⁺, Zn²⁺). For example, 2-(2-hydroxyphenyl)benzimidazole derivatives exhibit ratiometric fluorescence changes upon binding, with detection limits <1 nM . Modifying substituents (e.g., electron-donating groups) tunes emission wavelengths and selectivity .

Basic: What pharmacological models are used to evaluate benzimidazole derivatives as antiviral agents?

Answer: Key models include:

- In vitro viral inhibition assays : Measure IC₅₀ values against viruses like HBV or HIV-1 using reverse transcriptase inhibition protocols .

- Resistance profiling : Isolate mutant strains (e.g., BVDV) to assess efficacy against drug-resistant variants .

- Pharmacophore mapping : Identify critical binding features (e.g., hydrophobic pockets) for broad-spectrum activity .

Advanced: How can cubosome hydrogels enhance the topical delivery of benzimidazole derivatives for burn treatment?

Answer: N-alkylated benzimidazoles (e.g., 1-benzyl-1-benzimidazole) formulated into cubosomal hydrogels improve bioavailability and sustained release. Characterization via FT-IR and DSC confirms drug loading, while in vivo models demonstrate accelerated wound healing via reduced oxidative stress (e.g., 40% faster re-epithelialization vs. controls) .

Data Contradiction: Why do some benzimidazole derivatives show dual antifungal and anticancer activities?

Answer: Dual activity stems from shared molecular targets (e.g., tubulin inhibition). For instance, 2,5-disubstituted derivatives disrupt fungal ergosterol synthesis (MIC ≤2 µg/mL) and cancer cell microtubule dynamics (IC₅₀ ~5 µM) . Divergent effects arise from substituent polarity: hydrophobic groups favor antifungal activity, while charged moieties enhance anticancer potency .

Advanced: What crystallographic insights reveal the binding modes of benzimidazole derivatives to therapeutic targets?

Answer: X-ray structures (e.g., PDB: 4Q9X) show benzimidazole cores interacting with catalytic residues of α-amylase via π-π stacking and hydrogen bonds. For instance, the 1-(2-phenylethyl) group occupies a hydrophobic pocket, while the benzimidazole nitrogen forms a hydrogen bond with Asp197 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.